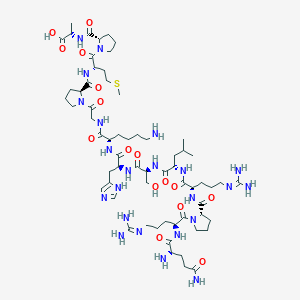
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide, also known as DPTP, is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunosuppressive Properties
Thionamides, a class of compounds related to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide, have demonstrated significant anti-inflammatory and immunosuppressive properties. Studies have shown that certain thionamides can inhibit the synthesis of proinflammatory cytokines and reduce DNA binding of nuclear factor-κB (NF-κB), a critical transcription factor in inflammatory and immune responses. This action is mediated through mechanisms involving the inhibition of key signaling molecules such as Rac1 and the inhibitor of κB kinase α, pointing towards the therapeutic potential of these compounds in managing inflammatory diseases and conditions associated with hyperthyroidism (Humar et al., 2008).
Herbicidal Activity
In the agricultural sector, derivatives of this compound have shown promise as herbicides. Research involving the synthesis and application of these compounds has revealed moderate to excellent herbicidal activity against common agricultural pests such as crabgrass and barnyard grass. This suggests that the chemical framework of this compound can be adapted to create effective plant protection agents, highlighting the versatility and potential of these compounds in agricultural applications (杨子辉 et al., 2017).
Anticancer Activity
The structural motif of this compound has been explored in the design of compounds with potential anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups has revealed promising in vitro anticancer activity against a variety of human cancer cell lines. These findings indicate that modifications to the core structure of this compound can lead to potent anticancer agents, offering a new avenue for the development of targeted cancer therapies (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown significant antimicrobial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of various pathogenic microorganisms underscores their importance in pharmaceutical research and their potential application in developing new treatments for infectious diseases (Chandrakantha et al., 2014).
Propiedades
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKTCBIZCIONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
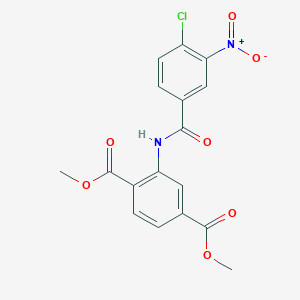


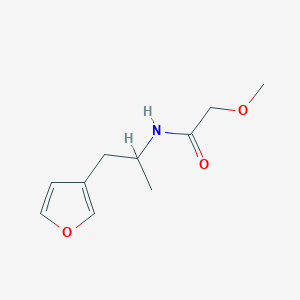
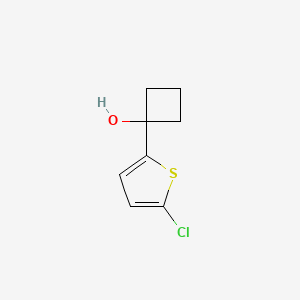
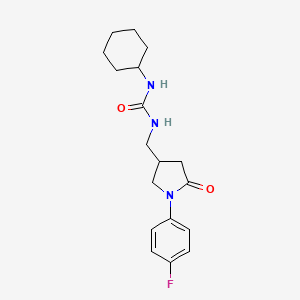
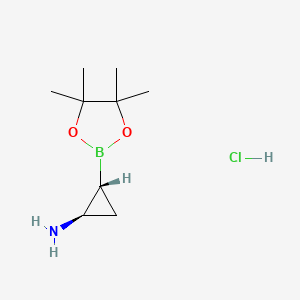
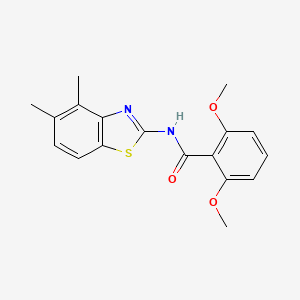
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)


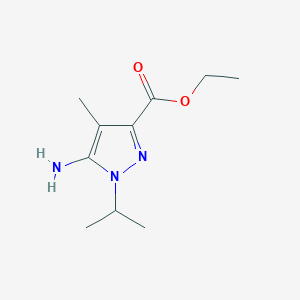
![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
